2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are greatly influenced by its molecular conformation .Scientific Research Applications
Environmental Sensing and Biochemical Applications
- Detection Techniques for Toxic Benzenethiols : The development of highly sensitive and selective detection techniques for relevant toxic benzenethiols and biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. A study designed a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, demonstrating its potential application for thiophenols sensing in environmental and biological contexts (Wang et al., 2012).
Chemical Synthesis and Material Science
- Synthesis and Evaluation of Fluorophores for Zinc(II) Detection : Fluorophores specific to Zinc(II) are significant in studying intracellular Zn2+. Research into closely related benzenesulfonamides and their fluorescing characteristics with Zn2+ complexes has provided insights into enhancing fluorescence, which is pivotal for applications in material science and chemical sensing (Kimber et al., 2001).
Drug Discovery and Biological Evaluation
- COX-2 Inhibitors for Therapeutic Applications : The introduction of a fluorine atom in certain benzenesulfonamide derivatives has been found to preserve COX-2 potency and notably increase selectivity, leading to the identification of potent and highly selective COX-2 inhibitors, demonstrating the compound's potential in therapeutic applications, particularly in the treatment of inflammation and pain (Hashimoto et al., 2002).
Novel Methodologies in Organic Synthesis
- Facile Construction of Heterocyclic Sultams : Novel methods for constructing heterocyclic sultams, which are significant in organic synthesis and potential drug discovery, have been developed. This research showcases the versatility of sulfonamide-based compounds in synthesizing structurally complex molecules (Liu et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the pyridine core of similar compounds can form a hydrogen bond with certain amino acids in the target proteins . This interaction can lead to changes in the protein’s function, affecting the biological processes it’s involved in .
Biochemical Pathways
Similar compounds have been shown to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in .
Result of Action
Similar compounds have been shown to have significant inhibitory effects on certain enzymes, leading to changes at the molecular and cellular levels .
Properties
IUPAC Name |
2-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNQOLWJAPPRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.